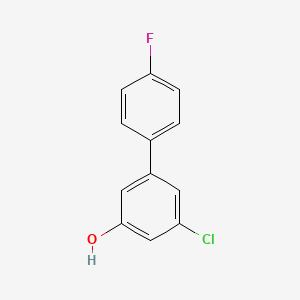

3-Chloro-5-(4-fluorophenyl)phenol

Description

Significance of Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are cornerstones of modern chemistry, with their utility spanning numerous industrial and research sectors. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. cdc.gov This structural modification can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenation a critical strategy in drug discovery and medicinal chemistry. rsc.org For instance, halogenated aromatics are integral to the synthesis of certain antidepressants and antihistamines. cdc.gov Beyond pharmaceuticals, these compounds are employed as intermediates in the production of dyes, agrochemicals, and polymers. mdpi.comgoogle.com The stability of the carbon-halogen bond, particularly the carbon-fluorine bond, also imparts desirable characteristics for materials science applications, including liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgnih.gov

The reactivity of the aromatic ring is also influenced by the presence of halogens. While halogens are deactivating to electrophilic aromatic substitution, they are ortho-, para-directing. The specific halogen and its position on the ring can be strategically chosen to direct further chemical transformations, allowing for the precise construction of complex molecules. researchgate.net

Overview of the Biphenyl (B1667301) Phenol (B47542) Structural Class

The biphenyl phenol structural class combines two key aromatic moieties: a biphenyl group and a phenolic hydroxyl group. Biphenyls themselves, consisting of two connected benzene (B151609) rings, are important intermediates in organic synthesis. nih.gov Their derivatives are found in a wide range of pharmacologically active compounds and are used in the production of everything from pesticides to liquid crystals. nih.govnih.gov

The addition of a hydroxyl group to the biphenyl scaffold introduces a reactive site and significantly alters the molecule's properties. Phenols are known for their antioxidant capabilities and their ability to participate in hydrogen bonding, which can be crucial for molecular recognition and biological activity. mdpi.com Hydroxylated biphenyls, as a subclass, have demonstrated the potential to counteract oxidative stress, in some cases more effectively than their monomeric phenol counterparts. mdpi.com The torsional angle between the two phenyl rings in a biphenyl system is a key structural parameter that influences its electronic properties and how it interacts with other molecules. nih.gov

Research Landscape and Context of 3-Chloro-5-(4-fluorophenyl)phenol

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs suggest its relevance within several research domains. The compound features a chloro and a fluoro substituent, placing it firmly within the category of mixed halogenated aromatic compounds. The presence of both chlorine and fluorine offers a unique combination of electronic and steric properties.

The synthesis of such a molecule would likely involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. rsc.orgmdpi.commdpi.com For instance, the coupling of a boronic acid derivative of 4-fluoroanisole (B119533) with a suitably substituted chlorophenol could be a plausible synthetic route.

Given the established biological activities of related halogenated biphenyl phenols, it is conceivable that research into this compound could explore its potential in areas such as antimicrobial or antifungal agents, or as an intermediate in the synthesis of more complex bioactive molecules. nih.gov The specific substitution pattern—a chlorine at the 3-position and a 4-fluorophenyl group at the 5-position of the phenol ring—would likely be investigated for its influence on the compound's conformational preferences and its interaction with biological targets.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₈ClFO |

| Molecular Weight | 222.64 g/mol |

| CAS Number | 1261847-52-3 |

Table 2: Related Halogenated Phenolic Compounds and their Applications

| Compound Name | Key Structural Features | Noted Research Applications/Significance |

| 3-Chloro-4-fluorophenol | Single phenyl ring with chloro and fluoro substituents | Used in the synthesis of flavone (B191248) and xanthone (B1684191) derivatives. |

| Polychlorinated Biphenyls (PCBs) | Biphenyl scaffold with multiple chlorine atoms | Historically used as dielectric and coolant fluids; now recognized as persistent organic pollutants. cdc.govnih.gov |

| Polybrominated Biphenyls (PBBs) | Biphenyl scaffold with multiple bromine atoms | Formerly used as flame retardants; also persistent environmental pollutants. nih.gov |

| Fluorinated Biphenyls | Biphenyl scaffold with fluorine substituents | Investigated for use in liquid crystals, OLEDs, and as pharmaceutical intermediates. rsc.orgnih.gov |

Table 3: Common Synthetic Reactions for Biphenyl Scaffolds

| Reaction Name | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. rsc.orgmdpi.commdpi.com |

| Ullmann Reaction | A copper-catalyzed reaction that couples two aryl halides to form a biaryl. rsc.org |

| Friedel-Crafts Acylation | The reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst to form an aryl ketone. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKGDXUDFWBDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685844 | |

| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-12-4 | |

| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Chloro 5 4 Fluorophenyl Phenol and Its Analogues

Carbon-Carbon Coupling Methodologies for Biphenyl (B1667301) Construction

The formation of the aryl-aryl bond is the cornerstone of synthesizing 3-chloro-5-(4-fluorophenyl)phenol. Palladium-catalyzed cross-coupling reactions are the most prominent and widely employed methods for this purpose, offering high efficiency and functional group tolerance. nobelprize.orgresearchgate.net

Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for constructing biaryl systems. libretexts.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgorganic-chemistry.org The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For the synthesis of a biphenyl structure like this compound, a suitable strategy would involve the coupling of a boronic acid derivative of one aromatic ring with a halide derivative of the other. For instance, (4-fluorophenyl)boronic acid could be coupled with a 3-chloro-5-halophenol derivative. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. nih.govorganic-chemistry.org

Table 1: Typical Components in Suzuki-Miyaura Cross-Coupling

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos | Stabilizes the palladium catalyst and influences its reactivity |

| Base | K₂CO₃, CsF, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation |

| Organoboron Reagent | Arylboronic acids, Arylboronate esters | Provides one of the aryl groups |

| Organic Halide | Aryl iodides, Aryl bromides, Aryl chlorides | Provides the other aryl group |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate |

The reactivity of the organic halide typically follows the order I > OTf > Br > Cl. libretexts.org The selection of a suitable base is also critical, as it facilitates the transmetalation step. organic-chemistry.org The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be present in the coupling partners, making it a highly valuable tool in organic synthesis. nobelprize.orgresearchgate.net

Other Palladium-Catalyzed Cross-Coupling Approaches

While the Suzuki-Miyaura reaction is highly prevalent, other palladium-catalyzed cross-coupling methods can also be employed for the synthesis of biphenyls. These reactions share a common mechanistic framework involving oxidative addition, transmetalation, and reductive elimination, but differ in the organometallic reagent used. nobelprize.org

The Stille cross-coupling utilizes organotin reagents. rsc.org Although effective, the toxicity of organotin compounds is a significant drawback. libretexts.org The Hiyama cross-coupling employs organosilicon reagents, which require activation by a fluoride (B91410) source. rsc.org The Negishi cross-coupling makes use of organozinc reagents and is known for its high reactivity and functional group tolerance. nobelprize.org

Each of these methods offers a different set of reaction conditions and substrate scopes, providing alternative synthetic routes to biphenyl structures. The choice of a particular method often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.

Alternative Aryl-Aryl Bond Formation Routes, including Oxidative Dimerization

Beyond palladium-catalyzed cross-coupling, other methods exist for forming aryl-aryl bonds. Oxidative dimerization of phenols or their derivatives can lead to the formation of symmetrical biphenyls. chim.it This can be achieved using various oxidizing agents, including iron salts. chim.it The efficiency and chemoselectivity of these reactions can be enhanced by using fluorinated solvents. chim.it Copper-catalyzed oxidative coupling of aryl lithium compounds in the presence of oxygen has also been reported to produce biphenyls. rsc.org

Another approach involves the reductive dimerization of aryl halides. chim.it These alternative routes, while perhaps less general than palladium-catalyzed methods, can be valuable for specific substrates and synthetic strategies.

Regioselective Functionalization and Derivatization

Once the biphenyl core is established, the precise introduction and manipulation of substituents are necessary to arrive at the target compound, this compound.

Introduction and Manipulation of Halogen Substituents

The regioselective introduction of halogen atoms onto the biphenyl scaffold is a critical step. Various methods for regioselective halogenation have been developed. For instance, electron-rich biphenyls can be selectively halogenated using reagents like N-bromosuccinimide (NBS). researchgate.net Enzymatic halogenation, utilizing FAD-dependent halogenases, offers a highly selective and environmentally friendly approach to arene halogenation. nih.govbiorxiv.org These enzymes can exhibit remarkable regioselectivity, which can be altered through targeted mutagenesis. biorxiv.org

The position of the halogen substituents can be directed by the electronic properties of the existing groups on the aromatic rings. The controlled generation of an active halogenating species, such as [X]⁺, is key to achieving the desired regioselectivity. researchgate.net

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle that can be transformed into various other groups. Etherification is a common transformation, where the phenol (B47542) is treated with an alkyl halide in the presence of a base to form an ether. This can be useful for protecting the hydroxyl group during subsequent reactions or for introducing specific alkyl chains. mdpi.com

The hydroxyl group can also be converted into a triflate (OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for further functionalization at the phenolic position. Additionally, the phenolic hydroxyl group can direct ortho-lithiation, enabling the introduction of substituents adjacent to the hydroxyl group.

Synthesis of Precursors and Intermediates

The construction of the target molecule, this compound, necessitates the availability of specific building blocks. The primary precursors are a substituted phenol or a derivative, and a fluorinated phenylboronic acid.

A common precursor is 3,5-dichlorophenol (B58162) . chemicalbook.comchemicalbook.com This compound can be synthesized through methods like the catalytic hydrodechlorination of polychlorophenols using a palladium catalyst. chemicalbook.comchemicalbook.com Another approach involves the reaction of [2-(3,5-dichlorophenoxy)ethyl]trimethylsilane with cesium fluoride in dimethylformamide (DMF), followed by treatment with water, which has been reported to yield 3,5-dichlorophenol. guidechem.com

Another key intermediate is (4-fluorophenyl)boronic acid . ontosight.aichemimpex.comnih.gov A standard synthesis for this compound involves the reaction of 4-fluorophenylmagnesium bromide with trimethyl borate (B1201080), followed by acidic hydrolysis. ontosight.ai This boronic acid is a crucial component for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. ontosight.aichemimpex.com

For the synthesis of analogues, precursors like 3-chloro-5-methoxyaniline are valuable. ontosight.aichemicalbook.comapolloscientific.co.uk This intermediate can be prepared through several routes, including the chlorination of 5-methoxyaniline or the methoxylation of 3-chloroaniline. ontosight.ai It serves as a building block for creating more complex molecules with potential applications in pharmaceuticals and dyes. ontosight.aichemicalbook.com

The following table summarizes some key precursors and their synthetic approaches:

Table 1: Synthesis of Key Precursors

| Precursor/Intermediate | Starting Material(s) | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dichlorophenol | [2-(3,5-Dichlorophenoxy)-ethyl]-trimethylsilane | 1. CsF, DMF, 60°C 2. H₂O | 76.4% | guidechem.com |

| 3,5-Dichlorophenol | 3,5-dichloroaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-5°C 2. H₂O, heat | - | - |

| (4-Fluorophenyl)boronic acid | 4-Fluorophenylmagnesium bromide | 1. Trimethyl borate 2. Hydrolysis | - | ontosight.ai |

| 3-Chloro-5-methoxyaniline | 3-Chloro-5-methoxynitrobenzene | Reduction (e.g., H₂, Pd/C) | - | ontosight.ai |

Reaction Pathway Design and Optimization

The assembly of this compound from its precursors typically involves a multi-step synthesis that requires careful planning and optimization to maximize yield and purity.

Multi-Step Synthesis Schemes

A primary strategy for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. A plausible multi-step scheme would be:

Protection of the phenolic group: The hydroxyl group of a starting material like 3,5-dichlorophenol is often protected to prevent unwanted side reactions. A common protecting group is a methyl group, forming a methoxy (B1213986) ether.

Suzuki-Miyaura Coupling: The protected biphenyl system is created by coupling an aryl halide with an arylboronic acid. In this case, a likely pathway involves the reaction of a derivative of 3-chlorophenol (B135607) (such as 1-bromo-3-chloro-5-methoxybenzene) with (4-fluorophenyl)boronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

Deprotection: The final step is the removal of the protecting group to reveal the phenolic hydroxyl group, yielding this compound. For a methyl ether, this is commonly achieved using reagents like boron tribromide (BBr₃).

An alternative approach could involve the synthesis of an intermediate like 5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-2-furancarboxaldehyde, which contains a similar structural motif and is an intermediate in the synthesis of Lapatinib. scbt.com This highlights the modular nature of synthetic design, where similar coupling strategies are employed to create complex molecules.

Efficiency and Selectivity Considerations in Synthesis

The efficiency and selectivity of the synthesis are paramount for producing the desired compound with high purity and yield.

Selectivity: Selectivity, particularly regioselectivity, is a key challenge in the synthesis of substituted biphenyls. In the case of starting materials with multiple reactive sites, such as 3,5-dichlorophenol, controlling which chlorine atom participates in the coupling reaction is essential. The electronic and steric properties of the substrate and the choice of catalyst can influence this selectivity.

For example, in the chlorination of phenols, the ratio of ortho to para isomers is highly dependent on the catalyst and reaction conditions. mdpi.com While not directly the synthesis of the target compound, this illustrates the importance of controlling regioselectivity in aromatic substitutions. In the context of a Suzuki coupling with a di-substituted aryl halide, careful selection of the palladium catalyst and ligands is necessary to favor the reaction at the desired position. Modern cross-coupling methods often exhibit high selectivity, driven by the specific nature of the catalyst system employed.

The table below outlines some considerations for optimizing the synthesis:

Table 2: Optimization Parameters for Synthesis

| Parameter | Consideration | Desired Outcome |

|---|---|---|

| Catalyst | Type of palladium precursor and ligand for Suzuki coupling. | High turnover number, high selectivity, mild reaction conditions. |

| Solvent | Polarity and boiling point can affect reaction rate and solubility. | Optimal reaction kinetics and ease of product isolation. |

| Base | Strength and solubility of the base used in the coupling reaction. | Efficient transmetalation step without promoting side reactions. |

| Protecting Group | Ease of introduction and removal, stability to reaction conditions. | High yield in both protection and deprotection steps. |

| Purification | Method used to isolate the product at each step (e.g., chromatography, crystallization). | High purity of intermediates and final product. |

By carefully considering these factors, synthetic chemists can design and execute efficient and selective pathways to this compound and its analogues.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Chloro 5 4 Fluorophenyl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 3-Chloro-5-(4-fluorophenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both phenyl rings and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide critical information about the substitution pattern. For instance, the protons on the phenol (B47542) ring would be influenced by the adjacent chloro, hydroxyl, and fluorophenyl groups, leading to characteristic shifts and couplings. Similarly, the protons on the 4-fluorophenyl ring would exhibit patterns indicative of a para-substituted system, further split by coupling to the fluorine atom.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Key signals would include those for the carbon atoms bonded to the hydroxyl, chloro, and fluoro groups, as well as the carbons of the biphenyl (B1667301) linkage. The number of distinct signals would confirm the molecular symmetry.

Fluorine-19 (¹⁹F) NMR Spectroscopic Applications

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative tool. doi.org This technique is exceptionally sensitive to the local environment of the fluorine nucleus. A single signal would be expected for the fluorine atom in this compound. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and could be influenced by the electronic effects of the phenol substituent across the biphenyl system.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for the definitive assignment of all proton and carbon signals. A COSY spectrum would establish proton-proton connectivities within each aromatic ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range correlations (2-3 bonds), helping to piece together the entire molecular structure, including the crucial link between the two phenyl rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would exhibit a series of characteristic absorption or scattering bands corresponding to specific vibrational modes. Key expected vibrations would include:

O-H stretch: A broad band in the high-frequency region of the IR spectrum (typically ~3200-3600 cm⁻¹) is characteristic of the hydroxyl group. ijrte.org

C-H stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the phenol C-O bond would be expected in the 1200-1300 cm⁻¹ range.

C-Cl stretch: The C-Cl stretching vibration would give rise to a band in the lower frequency region, typically between 600-800 cm⁻¹.

C-F stretch: A strong absorption band for the C-F stretch is expected in the 1000-1300 cm⁻¹ region.

Out-of-plane bending: Aromatic C-H out-of-plane bending modes in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign each observed band to a specific vibrational mode of the molecule. ijrte.orgnih.govtandfonline.com

Due to the lack of specific published data for this compound, the tables for NMR and vibrational data that would typically be included in such an article cannot be generated.

Investigation of Intramolecular Interactions

Intramolecular interactions within this compound, while not extensively documented in dedicated studies, can be inferred from its constituent functional groups. The primary intramolecular forces at play are electronic in nature, stemming from the inductive and resonance effects of the chloro, fluoro, and hydroxyl substituents on the aromatic rings. The electron-withdrawing nature of the chlorine and fluorine atoms influences the electron density distribution across the biphenyl system.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Patterns

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 236.65 g/mol ), the electron ionization mass spectrum (EI-MS) is expected to exhibit a distinct molecular ion peak.

A key feature would be the isotopic pattern of the molecular ion peak ([M]⁺˙). Due to the presence of one chlorine atom, the spectrum will show two peaks: one for the ion containing the ³⁵Cl isotope ([M]⁺˙) and another, approximately one-third the intensity, for the ion with the ³⁷Cl isotope ([M+2]⁺˙) miamioh.edu.

The fragmentation of this compound would likely proceed through several characteristic pathways for phenols and halogenated aromatic compounds miamioh.edulibretexts.orgdocbrown.info:

Loss of a Hydrogen Radical: A peak at m/z [M-1]⁺ corresponding to the loss of the acidic phenolic hydrogen.

Loss of Carbon Monoxide (CO): A common fragmentation for phenols involves the rearrangement and loss of CO from the molecular ion, leading to a significant peak at m/z [M-28]⁺.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment at m/z [M-35]⁺.

Loss of a Formyl Radical (CHO): This can lead to a fragment at m/z [M-29]⁺ docbrown.info.

Cleavage of the Biphenyl Bond: The single bond connecting the two phenyl rings can break, leading to ions corresponding to each ring system.

A summary of predicted major fragments is presented in the table below.

| m/z Value | Predicted Fragment Ion | Neutral Loss | Notes |

| 236/238 | [C₁₂H₈ClFO]⁺ | - | Molecular ion peak showing the characteristic 3:1 ratio for chlorine. |

| 208/210 | [C₁₁H₈ClFO]⁺ | CO | Loss of carbon monoxide from the phenol ring. |

| 201 | [C₁₂H₈FO]⁺ | Cl | Loss of the chlorine radical. |

| 127 | [C₆H₄Cl]⁺ | C₆H₄FO | Fragment corresponding to the chlorophenol ring. |

| 95 | [C₆H₄F]⁺ | C₆H₄ClO | Fragment corresponding to the fluorophenyl ring. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Phenolic compounds are known to exhibit strong absorption bands in the UV region researchgate.net. For this compound, the spectrum is expected to be dominated by π → π* transitions within the aromatic rings.

Based on data for similar phenolic structures, a primary absorption band (λmax) is anticipated around 280 nm researchgate.net. The presence of the chloro and fluorophenyl substituents, which act as chromophores, can cause a shift in the absorption maximum (bathochromic or hypsochromic) and an increase in the molar absorptivity (hyperchromic effect). For instance, hydroxycinnamic acids, which have extended conjugation, show an additional absorption band around 320 nm researchgate.net. While this compound lacks this extended conjugation, the interaction between the two phenyl rings may lead to a broadening of the main absorption peak or the appearance of a shoulder. Studies on the photocatalytic degradation of similar compounds, like 3-chlorophenol (B135607), show changes in the UV-Vis spectrum over time, indicating the breakdown of the aromatic system and the formation of new species researchgate.net.

X-ray Crystallography for Three-Dimensional Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While a specific crystal structure for this compound is not publicly available, its likely structural features can be predicted based on crystallographic data from analogous molecules.

Molecular Conformation and Torsion Angle Analysis

The key conformational feature of this compound is the torsion angle (dihedral angle) between the planes of the two aromatic rings. This angle results from a balance between steric hindrance from the ortho-hydrogens and the electronic effects favoring planarity for π-system conjugation. In similar biphenyl derivatives, this angle can vary. For example, in a related chalcone (B49325) derivative containing a 2-chloro-4-fluorophenyl group, the dihedral angle between the aromatic rings is 12.9(2)° nih.govdoaj.org. It is expected that the two rings in this compound would be non-planar, adopting a twisted conformation to minimize steric repulsion.

Elucidation of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of this compound would be governed by a variety of non-covalent interactions:

Hydrogen Bonding: The phenolic -OH group is a potent hydrogen bond donor. It is expected to form strong O-H···O hydrogen bonds with the hydroxyl group of a neighboring molecule, potentially creating chains or dimeric motifs, which are common in phenolic crystal structures rsc.org.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming attractive interactions with nucleophilic atoms (like the oxygen of a phenol or a nitrogen atom if in a co-crystal) on adjacent molecules acs.orgoup.com. This directional interaction, denoted as C-Cl···O, plays a significant role in crystal engineering.

Other Weak Interactions: Weaker C-H···F and C-H···π interactions are also anticipated to contribute to the crystal packing. The C-H···F bond, in particular, has been observed in the crystal structures of related fluorinated compounds, helping to form specific ring motifs nih.govdoaj.org.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govdoaj.org Although a crystal structure for this compound is not available, a hypothetical Hirshfeld analysis would reveal the following:

d_norm Surface: This surface maps regions of intermolecular contact. Strong interactions like hydrogen bonds would appear as distinct, intense red spots. Weaker contacts, such as C-H···F or halogen bonds, would also be visible as lighter red areas.

Fingerprint Plots: These 2D plots summarize all intermolecular contacts. The O···H contacts would appear as sharp "spikes," characteristic of strong hydrogen bonds. The C···H contacts, representing π-π stacking, would manifest as "wing-like" features. H···F and H···Cl contacts would also have distinct distributions on the plot, quantifying their contribution to the total crystal packing. In similar structures, these plots have been used to verify the contribution of different intermolecular interactions nih.govdoaj.org.

Computational Chemistry and Theoretical Modeling of 3 Chloro 5 4 Fluorophenyl Phenol Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are at the forefront of computational studies, providing detailed information about the electronic and geometric properties of molecules. These investigations are crucial for understanding the intrinsic nature of 3-Chloro-5-(4-fluorophenyl)phenol.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules like substituted phenols. DFT calculations, often using hybrid functionals like B3LYP, can determine optimized molecular geometries, including bond lengths and angles, with high accuracy.

While specific DFT studies on this compound are not widely documented, research on analogous compounds such as (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol and (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-5-methylphenol demonstrates the utility of this approach. researchgate.netiucr.org For these molecules, DFT calculations at the B3LYP level with basis sets like 6–311++G(2d,2p) or 6–311G(d,p) have been used to compare theoretically optimized structures with experimental data from X-ray crystallography. researchgate.netiucr.org This comparison typically shows a strong correlation, validating the computational model. For example, in a study of a related Schiff base, the dihedral angle between the two phenyl rings was a key parameter determined by both experimental and DFT methods. researchgate.net

Table 1: Illustrative Geometric Parameters from DFT Calculations on a Related Schiff Base Compound

| Parameter | Experimental Value (X-ray) | Calculated Value (DFT/B3LYP) | Reference |

|---|---|---|---|

| C-O Bond Length (Å) | 1.354(2) | 1.365 | iucr.org |

| C=N Bond Length (Å) | 1.281(3) | 1.294 | iucr.org |

| Dihedral Angle (°) | 9.38(11) | 25.43 | iucr.org |

Beyond DFT, other quantum chemical methodologies are employed to study molecular systems. Ab initio methods, based on first principles without empirical parameters, offer high accuracy, though they are computationally demanding. nih.gov Methods like Hartree-Fock (HF) are often used as a starting point for more complex calculations. researchgate.net Studies on chlorinated phenols have utilized ab initio calculations to investigate their formation, stability, and reactivity, providing valuable thermodynamic and kinetic data. nih.gov

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules where ab initio or DFT methods would be too costly. wikipedia.org These methods, such as PM3, are faster but generally less accurate. They have been used to explore reaction mechanisms, for instance, in the reaction of phenol (B47542) with formaldehyde, by calculating energy profiles and transition states. usda.gov

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can generate vibrational spectra (FT-IR and FT-Raman), which can then be compared with experimental results to make precise vibrational assignments.

In a study on the related molecule 3-chloro-5-methoxyphenol (B1581831) (CMOP), DFT calculations using the B3LYP functional were performed to compute the vibrational frequencies. ijrte.org The calculated frequencies were found to be in good agreement with the experimental FT-IR and FT-Raman spectra, although computed frequencies are often slightly overestimated and may be scaled for better comparison. The potential energy distribution (PED) analysis is also used to assign the vibrational modes accurately. ijrte.org For instance, in CMOP, the C-Cl stretching mode was identified and confirmed through its significant TED contribution. ijrte.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound (3-chloro-5-methoxyphenol)

| Vibrational Mode | Experimental IR | Experimental Raman | Calculated (DFT/B3LYP) | Reference |

|---|---|---|---|---|

| O-H Stretch | 3485 | 3482 | 3657 | ijrte.org |

| O-H In-plane bend | 1115 | 1115 | 1168 | ijrte.org |

| C-Cl Stretch | 830 | 832 | 831 | ijrte.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.orguni-muenchen.de The MEP surface illustrates the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic or nucleophilic attack.

The MEP map is color-coded to represent different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov Green and yellow indicate areas of intermediate potential. researchgate.net For phenolic compounds, the oxygen atom of the hydroxyl group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles. nih.govresearchgate.net In computational studies of similar molecules, MEP analysis has been used to identify the reactive sites and understand intermolecular interactions. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. ijaemr.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. ijaemr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govresearchgate.net Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net

Computational studies on related compounds frequently report the HOMO and LUMO energies and the corresponding energy gap, calculated at the same level of theory as the geometry optimization (e.g., DFT/B3LYP). researchgate.netiucr.org These values help in understanding the charge transfer that can occur within the molecule, which is essential for its chemical and biological activity. nih.gov For example, a low energy gap can indicate that a molecule is more likely to engage in chemical reactions. ijaemr.com

Table 3: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Related Compounds

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol | -6.270 | -2.201 | 4.069 | researchgate.net |

| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-5-methylphenol | -5.987 | -1.984 | 4.003 | iucr.org |

Global Reactivity Indices (e.g., Chemical Hardness, Electrophilicity)

Key global reactivity indices include:

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO)/2).

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO)/2).

Theoretical calculations for similar phenol derivatives suggest that the introduction of electron-withdrawing groups like chlorine and fluorine can influence these parameters. For this compound, the interplay of the chloro, fluoro, and hydroxyl substituents on the biphenyl (B1667301) framework would be a key determinant of its reactivity profile.

Table 1: Illustrative Global Reactivity Indices for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 7.30 |

| Chemical Hardness (η) | 3.65 |

| Electronegativity (χ) | 4.85 |

| Electrophilicity Index (ω) | 3.22 |

Note: The data in this table is illustrative and based on general principles of computational chemistry for similar compounds. Actual values would require specific DFT calculations for this compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules.

For this compound, the presence of a π-conjugated system (the biphenyl core) and the combination of electron-donating (hydroxyl) and electron-withdrawing (chloro and fluoro) groups can lead to significant NLO properties. The intramolecular charge transfer between these groups, facilitated by the π-system, is a key factor for a high NLO response. Theoretical studies on similar compounds have shown that the nature and position of substituents on the aromatic rings play a critical role in enhancing hyperpolarizability. A computational investigation of this compound would involve calculating the first-order hyperpolarizability (β) to assess its potential as an NLO material.

Molecular Docking and Dynamic Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and design.

Ligand-Protein Binding Mode Predictions

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. This is achieved by sampling a large number of possible conformations and positions of the ligand and scoring them based on the predicted binding affinity. Studies on structurally related phenol derivatives have shown their potential to interact with various enzymes and receptors. For instance, chlorophenols have been investigated for their binding to proteins like dihydroorotate (B8406146) dehydrogenase, a target for antibacterial agents.

A typical molecular docking study for this compound would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules and adding hydrogen atoms.

Generating a 3D conformation of this compound.

Using a docking program to place the ligand into the protein's binding site and calculate the binding energy for various poses.

The results would predict the most stable binding mode and provide an estimate of the binding affinity, often expressed as a docking score or binding free energy.

Elucidation of Molecular Recognition Features

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Following a docking simulation, a detailed analysis of the ligand-protein complex can elucidate the key molecular recognition features.

For this compound, the analysis would focus on identifying which parts of the molecule are crucial for binding. For example:

The hydroxyl group could act as a hydrogen bond donor or acceptor.

The aromatic rings can engage in π-π stacking or hydrophobic interactions with amino acid residues in the protein's active site.

The chlorine and fluorine atoms might form halogen bonds or other specific interactions.

Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time, revealing the dynamic nature of the molecular recognition process.

Reactivity Profile and Mechanistic Organic Chemistry of 3 Chloro 5 4 Fluorophenyl Phenol

Electrophilic Aromatic Substitution Pathways

The phenolic hydroxyl group is a powerful activating, ortho-, para-directing substituent for electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring through resonance. ucalgary.cabyjus.comquora.com This strong activation often allows reactions to proceed under milder conditions than those required for benzene (B151609). ucalgary.ca The chlorine atom, while being an electron-withdrawing group via induction, is also an ortho-, para-director because of resonance. The bulky 4-fluorophenyl group at the C3 position provides significant steric hindrance.

In 3-Chloro-5-(4-fluorophenyl)phenol, the positions on the phenolic ring are C1 (bearing the -OH), C2, C3 (bearing the 4-fluorophenyl group), C4, C5 (bearing the -Cl), and C6. The directing effects of the substituents are as follows:

Hydroxyl Group (-OH) at C1: Strongly activates and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. libretexts.org

Chloro Group (-Cl) at C5: Deactivates the ring but directs incoming electrophiles to its ortho (C4, C6) and para (C2) positions.

4-Fluorophenyl Group at C3: This bulky group sterically hinders the adjacent C2 and C4 positions.

Considering these combined effects, electrophilic attack is most favored at the C2 and C6 positions, which are ortho to the highly activating hydroxyl group and are also directed by the chloro substituent. The C4 position, while electronically activated by the hydroxyl group, is sterically hindered by the adjacent 4-fluorophenyl group. Polysubstitution can be a potential issue due to the strong activation by the phenol (B47542), a common characteristic in reactions with phenols and anilines. ucalgary.calibretexts.org

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of -OH (at C1) | Influence of -Cl (at C5) | Combined Effect |

| C2 | Ortho (Activating) | Para (Directing) | Favorable site for substitution |

| C4 | Para (Activating) | Ortho (Directing) | Sterically hindered |

| C6 | Ortho (Activating) | Ortho (Directing) | Favorable site for substitution |

Typical EAS reactions like halogenation, nitration, and sulfonation would be expected to yield primarily 2- and 6-substituted products. byjus.commlsu.ac.in

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is generally facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The structure of this compound lacks strong electron-withdrawing groups ortho or para to either the chlorine or fluorine atoms. The hydroxyl group is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, traditional SNAr reactions on either of the halogenated rings are generally unfavorable under standard conditions. libretexts.org

However, recent advancements in organic chemistry have demonstrated that nucleophilic aromatic substitution can be achieved on electron-rich aryl halides through alternative pathways. acs.org One such strategy involves the generation of a phenoxyl radical from the phenol, which acts as a powerful electron-withdrawing group, thereby activating the ring for nucleophilic attack. osti.gov Another approach uses transition-metal π-acid catalysis (e.g., with Rhodium or Ruthenium) to coordinate to the phenol ring, increasing its electrophilicity and facilitating substitution. acs.orgacs.org These advanced methods could potentially enable the substitution of the chloro group in this compound.

Chemical Transformations at the Phenolic Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group is a key site for chemical modification through O-alkylation and O-acylation. These reactions proceed via a nucleophilic substitution mechanism where the phenol acts as the nucleophile. ucalgary.ca

O-Alkylation: This reaction converts the phenol into an ether. The process typically involves two steps:

Deprotonation: The weakly acidic phenol is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide anion. pharmaxchange.info

Nucleophilic Attack: The resulting phenoxide ion attacks an alkylating agent, such as an alkyl halide or a dialkyl sulfate (B86663), in an SN2 reaction to form the corresponding aryl ether. pharmaxchange.info

O-Acylation: This reaction transforms the phenol into a phenyl ester. It is often carried out using an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640).

Base-Catalyzed Acylation: Similar to alkylation, the reaction can be catalyzed by a base, which deprotonates the phenol to increase its nucleophilicity. ucalgary.ca The phenoxide then attacks the electrophilic carbonyl carbon of the acylating agent.

Acid-Catalyzed Acylation: Alternatively, an acid catalyst can be used to protonate the acylating agent, making it more electrophilic. ucalgary.ca

These reactions are highly efficient and fundamental in organic synthesis. lew.ronih.gov

Table 2: Examples of O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagent Example | Product Class |

| O-Alkylation | Methyl iodide (CH₃I) in the presence of K₂CO₃ | Aryl methyl ether |

| O-Alkylation | Diethyl sulfate ((CH₃CH₂)₂SO₄) in the presence of NaOH | Aryl ethyl ether |

| O-Acylation | Acetyl chloride (CH₃COCl) in the presence of pyridine | Phenyl acetate (B1210297) ester |

| O-Acylation | Acetic anhydride ((CH₃CO)₂O) with an acid catalyst | Phenyl acetate ester |

Reactions Involving Halogen Functionalities

Cross-Coupling for Further Diversification

The chlorine and fluorine atoms on the aromatic rings serve as valuable handles for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. numberanalytics.com These reactions have become a cornerstone of modern organic synthesis. nih.gov The general mechanism involves an oxidative addition of the aryl halide to a low-valent metal catalyst (typically palladium or nickel), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.govwikipedia.org

The C-Cl bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the chlorinated position while leaving the fluorinated ring intact.

Table 3: Potential Cross-Coupling Reactions at the C-Cl Position

| Reaction Name | Coupling Partner | Reagents/Catalyst (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Carbon-Carbon |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Carbon-Carbon |

| Sonogashira Coupling | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Carbon-Carbon |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Carbon-Nitrogen |

| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Pd catalyst | Carbon-Carbon |

These reactions allow for the introduction of a wide array of functional groups, making the this compound scaffold a versatile building block for creating more complex molecules. taylorandfrancis.com

Reactivity of the Halogens on the Biphenyl (B1667301) Rings

The structure of this compound contains two distinct halogen-carbon bonds: a carbon-chlorine (C-Cl) bond on the phenolic ring and a carbon-fluorine (C-F) bond on the adjacent phenyl ring. The reactivity of these halogens in substitution reactions is markedly different.

The C-F bond is characterized by a high bond dissociation energy and is generally the strongest single bond to carbon. Consequently, the fluorine atom in the 4-fluorophenyl moiety is highly resistant to nucleophilic aromatic substitution (SNAr) unless the ring is further activated by potent electron-withdrawing groups in the ortho or para positions, which are absent in this case. masterorganicchemistry.comlibretexts.org

The C-Cl bond on the phenolic ring is more susceptible to substitution, although aryl chlorides are typically less reactive than alkyl halides due to the sp² hybridization of the carbon and resonance effects that impart partial double bond character. quora.com Substitution can be achieved under specific conditions:

Nucleophilic Aromatic Substitution (SNAr): While challenging, SNAr can occur under forcing conditions, such as high temperatures and pressures with strong nucleophiles. The presence of the hydroxyl group, a strong electron-donating group, deactivates the ring toward nucleophilic attack. However, its deprotonated form (phenoxide) is a powerful activating group, directing substitution to the ortho and para positions. In this molecule, the chlorine is meta to the hydroxyl group, meaning activation via the phenoxide is not effective for direct displacement. Therefore, SNAr at the chlorine position would likely require harsh conditions proceeding through a benzyne (B1209423) intermediate.

Transition Metal-Catalyzed Cross-Coupling: The most versatile method for modifying the C-Cl bond is through transition metal-catalyzed cross-coupling reactions. rsc.orgrsc.org Catalysts based on palladium, nickel, or copper can facilitate the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. acs.org These reactions are generally tolerant of various functional groups, making them ideal for the selective derivatization of the chloro-substituted ring while leaving the C-F and C-OH bonds intact. thermofisher.com

A comparison of the reactivity of the two halogen bonds is summarized below.

| Bond | Relative Bond Strength | Reactivity in SNAr (uncatalyzed) | Reactivity in Cross-Coupling |

| Aryl C-F | Very High | Very Low / Inert | Low (requires specific catalysts) |

| Aryl C-Cl | High | Low (requires harsh conditions or activation) | Moderate to High (amenable to various catalysts) |

Derivatization for Novel Compound Libraries

The trifunctional nature of this compound—possessing a reactive phenol, a modifiable aryl chloride, and a largely inert aryl fluoride (B91410)—makes it an attractive scaffold for generating novel compound libraries. The hydroxyl group serves as a prime site for derivatization, enabling the synthesis of ethers, esters, and heterocyclic systems.

While this compound cannot directly form a Schiff base, it can be readily converted into a suitable precursor. The phenolic ring is activated towards electrophilic substitution, allowing for the introduction of an aldehyde group, typically ortho to the hydroxyl moiety, via reactions such as the Vilsmeier-Haack or Duff reaction. ijpcbs.comwikipedia.orgchemistrysteps.com

The resulting salicylaldehyde (B1680747) derivative can then undergo condensation with a primary amine to yield a Schiff base. tandfonline.comrecentscientific.com Schiff bases derived from salicylaldehydes are particularly significant due to their ability to act as excellent chelating ligands for a wide range of metal ions. uot.edu.lyijcrr.com The imine nitrogen and the phenolic oxygen form a stable coordination complex with the metal center, a property that is widely exploited in coordination chemistry and materials science. tandfonline.com The chelation enhances the lipophilicity and can modify the electronic properties of the metal ion. recentscientific.com

Hypothetical Synthesis and Chelation Pathway:

Formylation: this compound is treated with a formylating agent (e.g., POCl₃/DMF) to produce 2-hydroxy-4-chloro-6-(4-fluorophenyl)benzaldehyde.

Condensation: The resulting aldehyde is reacted with a primary amine (R-NH₂) to form the corresponding Schiff base.

Chelation: The Schiff base ligand is then complexed with a metal salt (e.g., acetate or chloride) to form a stable metal complex.

A variety of metal ions are known to form stable complexes with salicylaldehyde-type Schiff bases.

| Metal Ion | Common Oxidation State | Potential Geometry of Complex |

| Copper | Cu(II) | Square Planar, Tetrahedral |

| Nickel | Ni(II) | Square Planar, Octahedral |

| Cobalt | Co(II), Co(III) | Tetrahedral, Octahedral |

| Zinc | Zn(II) | Tetrahedral |

| Manganese | Mn(II), Mn(III) | Octahedral |

| Iron | Fe(II), Fe(III) | Octahedral |

The phenolic scaffold of this compound is a versatile starting point for constructing novel heterocyclic ring systems through cyclization reactions.

Benzofuran (B130515) Synthesis: Benzofurans are a common motif in biologically active compounds. lbp.world A well-established route to this scaffold involves the reaction of a phenol with an α-haloketone, which can proceed in one step or through a two-step O-alkylation followed by intramolecular cyclization (cyclodehydration). nih.govjocpr.com Another modern approach involves the palladium-catalyzed coupling of phenols with bromoalkynes, followed by intramolecular C-H functionalization to yield 2-substituted benzofurans. organic-chemistry.org Base-catalyzed intramolecular cyclization of 2-ynylphenols also provides an efficient route. rsc.org Applying these methods to this compound could generate a library of novel, highly substituted benzofuran derivatives.

Coumarin (B35378) Synthesis via Pechmann Condensation: The Pechmann condensation is a classic method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions. wikipedia.org The reaction involves a transesterification followed by an intramolecular ring-closing reaction. nih.gov This reaction is broadly applicable to a wide range of substituted phenols. acs.orgresearchgate.netnih.gov Reacting this compound with various β-ketoesters (like ethyl acetoacetate) would yield coumarin derivatives bearing the 3-chloro-5-(4-fluorophenyl) substituent pattern, providing access to a class of compounds with potential applications in materials science and medicinal chemistry.

Analytical Methodologies for Trace Detection and Quantification of 3 Chloro 5 4 Fluorophenyl Phenol

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of 3-Chloro-5-(4-fluorophenyl)phenol from potential isomers and other interfering compounds in a sample matrix. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of phenolic compounds, particularly those that are non-volatile or thermally labile. For compounds like this compound, reversed-phase HPLC is the most common approach.

Research Findings:

Studies on various chlorophenols and phenylphenols demonstrate the effectiveness of HPLC with UV detection. scirp.org A common strategy involves pre-column derivatization to enhance the chromatographic properties and detectability of the analytes. scirp.orgtandfonline.comscirp.org For instance, derivatization with reagents like 4-nitrobenzoyl chloride or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) allows for sensitive UV or fluorescence detection. scirp.orgtandfonline.com

A typical HPLC method for related compounds would utilize a C18 column with a gradient elution of acetonitrile (B52724) and water, often with the addition of an acid like acetic acid to improve peak shape. jcsp.org.pk The retention time of this compound would be expected to be influenced by its polarity, which is determined by the chloro, fluoro, and hydroxyl functional groups.

| Parameter | Typical Conditions for Chlorophenol Analysis |

| Column | C18 (e.g., 150 mm x 3.0 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) |

| Detector | UV-Vis or Fluorescence (after derivatization) |

| Derivatizing Agent | 4-Nitrobenzoyl Chloride or NBD-F scirp.orgtandfonline.com |

Gas Chromatography (GC)

Given the physical properties of 3-Chloro-5-fluorophenol, GC is a highly suitable technique for its analysis. longdom.org It offers high resolution and sensitivity, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Research Findings:

A specific GC-FID method has been developed for the detection and quantification of regioisomer impurities within the raw material 3-chloro-5-fluorophenol. longdom.org This method demonstrates the capability to separate all nine possible regioisomers, which is a significant analytical challenge. longdom.org The method was developed using a column with a specific stationary phase (Rtx®-65) to achieve the necessary separation. longdom.org

For the analysis of underivatized phenols, a dual-column/dual-detector approach can be employed to ensure the separation and identification of co-eluting compounds. epa.gov However, derivatization is often used to improve the volatility and chromatographic behavior of phenols. epa.gov

| Parameter | Conditions for 3-Chloro-5-fluorophenol Analysis |

| Column | Rtx®-65 longdom.org |

| Injector | Splitless |

| Detector | Flame Ionization Detector (FID) longdom.org |

| Quantitation Limit | 0.05% (w/w) longdom.org |

| Detection Limit | 0.02% (w/w) longdom.org |

Mass Spectrometry (MS) Based Quantification and Identification

Mass spectrometry, when coupled with a chromatographic separation technique, provides definitive identification and highly sensitive quantification of the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For non-volatile or thermally sensitive compounds, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry.

Research Findings:

While no specific LC-MS/MS method for this compound was found, methods for other chlorophenols are well-established. These methods typically use a reversed-phase column and a mobile phase of methanol (B129727) or acetonitrile with water. Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification.

For multiclass determination of neutral per- and polyfluoroalkyl substances, which includes fluorotelomer alcohols, UHPLC coupled with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) has been shown to be effective. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound and its analogs. It provides excellent separation and structural information for confident identification.

Research Findings:

US EPA Method 528 is a standard analytical method for the determination of certain phenols and chlorinated phenols in drinking water using GC-MS. thermofisher.comthermofisher.com This method typically involves a splitless injection into a low-polarity capillary column. thermofisher.com A study on the analysis of phenols and chlorinated phenols demonstrated excellent performance using a TraceGOLD TG-5SilMS column. thermofisher.com

A direct GC-MS method for the analysis of chlorinated phenols has been developed, achieving separation in 30 minutes using an Agilent CP-Volamine column. gcms.cz For complex samples, derivatization prior to GC-MS analysis can improve analyte stability and chromatographic performance.

| Parameter | Typical Conditions for Chlorophenol Analysis |

| Column | Low polarity silarylene phase (e.g., TG-5SilMS) thermofisher.com |

| Injector | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Development of Spectroscopic Analytical Protocols

While chromatographic methods are central to the separation and quantification of this compound, spectroscopic techniques are vital for structural elucidation and can also be employed for quantification.

Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is a primary tool for the structural confirmation of synthesized this compound and its intermediates. The chemical shifts and coupling constants provide unambiguous information about the arrangement of atoms within the molecule.

Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-halogen (C-Cl, C-F) bonds, by their characteristic absorption frequencies.

While not typically used for trace quantification in complex mixtures, UV-Vis spectrophotometry can be employed for concentration measurements of the pure compound or in simple matrices, often after a derivatization step to shift the absorbance to a more selective wavelength.

Sample Preparation and Extraction Optimization

Comprehensive research into the analytical methodologies for the trace detection and quantification of the specific chemical compound this compound reveals a significant lack of published scientific literature. Despite targeted searches for methods pertaining to its sample preparation and extraction optimization, no specific research findings, detailed protocols, or data tables for this particular analyte could be identified.

The scientific community has published analytical methods for structurally related compounds, such as 3-chloro-4-fluoroaniline (B193440) and 4-(3-Chloro-5-fluorophenyl)phenol. For instance, studies on 3-chloro-4-fluoroaniline have detailed HPLC-based methods for monitoring exposure by detecting its urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate. These methods have undergone optimization for parameters like limit of detection and recovery rates. However, due to the unique physicochemical properties that each chemical compound possesses, these methodologies cannot be directly extrapolated to this compound without specific validation and optimization.

The development of robust analytical methods for any compound, particularly for trace-level detection, is a meticulous process. It involves optimizing sample collection, storage, and pre-treatment to ensure the stability and integrity of the target analyte. The extraction phase is critical for isolating the compound of interest from complex matrices such as environmental samples (water, soil) or biological fluids. This typically involves the systematic evaluation and optimization of various techniques, which could include:

Liquid-Liquid Extraction (LLE): This would involve optimizing solvent type, pH of the aqueous phase, solvent-to-sample ratio, and extraction time to achieve maximum recovery of this compound.

Solid-Phase Extraction (SPE): This would require screening different sorbent materials (e.g., C18, polymeric sorbents), optimizing sample loading conditions, selecting appropriate wash solvents to remove interferences, and determining the most effective elution solvent and volume.

Following extraction, a concentration step is often necessary to achieve the low detection limits required for trace analysis. The final extract would then be analyzed by a suitable instrumental technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification and quantification.

Without dedicated studies on this compound, providing detailed, scientifically accurate data tables and research findings on its sample preparation and extraction optimization is not possible. The creation of such a method would necessitate empirical research to determine the optimal conditions for each step of the analytical process.

No Information Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound this compound.

The requested article, which was to focus exclusively on the emerging research frontiers and future prospects of this particular compound, cannot be generated due to the absence of published research, patents, or data related to its synthesis, biological activity, or material science applications.

Searches for this compound did not yield any relevant results for the specified topics, including:

Integration of Artificial Intelligence and Machine Learning in Compound Design

Exploration of Novel Biological Targets and Therapeutic Applications

Sustainable Synthesis and Green Chemistry Innovations

Advanced Materials Science Applications

While information is available for structurally related compounds, such as isomers (e.g., 3-Chloro-4-fluorophenol) or derivatives with different functional groups, the strict requirement to focus solely on this compound prevents the use of this data. The complete lack of specific information makes it impossible to provide a scientifically accurate and informative article as requested.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-(4-fluorophenyl)phenol, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated phenol derivative reacts with a fluorophenyl boronic acid. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Temperature control : Reactions typically proceed at 80–100°C under inert atmosphere to minimize dehalogenation side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product.

- Purity validation : LC-MS or NMR (¹H/¹³C) to confirm absence of unreacted boronic acid or dechlorinated byproducts .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Challenges include managing disorder in the fluorophenyl group .

- Spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.5 ppm; hydroxyl proton (broad singlet, δ ~5.2 ppm) .

- FT-IR : O-H stretch (~3200 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1220 cm⁻¹) vibrations confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 main protease) by aligning the chloro-fluorophenyl moiety in hydrophobic pockets .

- QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with inhibitory activity. Chlorine’s electron-withdrawing nature enhances binding affinity in enzyme assays .

- Data contradiction analysis : Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for validation .

Q. What strategies resolve crystallographic disorder in this compound derivatives during structure refinement?

- Methodological Answer :

- Disorder modeling : In SHELXL, split occupancy refinement for overlapping fluorophenyl conformers. Apply restraints (DFIX, SIMU) to maintain reasonable geometry .

- Validation tools : Use PLATON to check for missed symmetry or twinning. For high thermal motion, employ anisotropic displacement parameters .

- Case example : A pyrazoline derivative exhibited two fluorophenyl orientations; refining with 50:50 occupancy yielded R-factor < 0.05 .

Q. How does the chloro-fluorophenyl motif influence toxicity profiles in biological systems?

- Methodological Answer :

- In vitro assays : Assess cytotoxicity (MTT assay) in HEK-293 cells. Chlorophenols generally show higher toxicity (LD₅₀ ~50 µM) due to mitochondrial membrane disruption .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS detection. Fluorine reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

- Contradiction note : While chlorine increases lipophilicity (logP ~2.8), fluorine’s electronegativity may paradoxically reduce membrane permeability in some cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.